![molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7](/img/structure/B11950812.png)
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a nitrogen-containing bicyclic heterocycle. This compound has garnered significant attention due to its wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The pyrido[1,2-a]pyrimidine scaffold is particularly important in drug discovery and development, exhibiting various biological activities such as antipsychotic, tranquilizing, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial, and spinal muscular atrophy (SMA) drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- can be achieved through various methods. One notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF), using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. This protocol is known for its simplicity, broad substrate scope, good functional group tolerance, and scalability .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed protocols. These include Pd-catalyzed regioselective C–H alkenylation, Pd-catalyzed enolic C–OH activation-arylation, Pd-catalyzed carbonylative cycloamidation of ketoimines, Mn-catalyzed carbonylative alkyne annulations, Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates, and Rh-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters .
化学反応の分析
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .
科学的研究の応用
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and materials.
作用機序
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine scaffold.
Seganserin: An antipsychotic agent.
Lusaperidone: An antidepressant.
Risdiplam: A drug used for treating spinal muscular atrophy.
Uniqueness
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- stands out due to its broad range of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various modifications, making it a valuable compound in drug discovery and development .
特性
CAS番号 |
61760-26-7 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H |
InChIキー |
SAGNZOWBDHLCJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


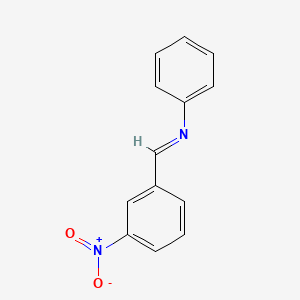


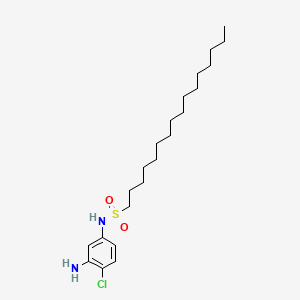


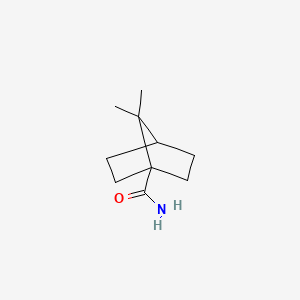

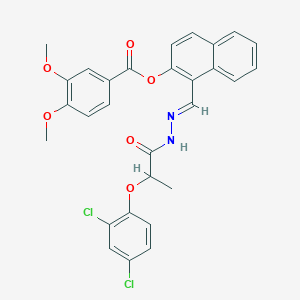

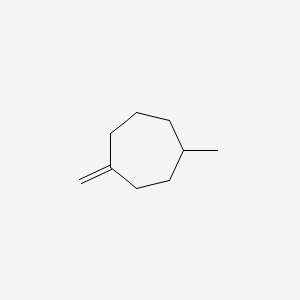

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
